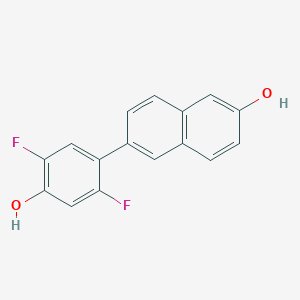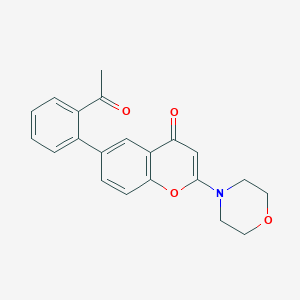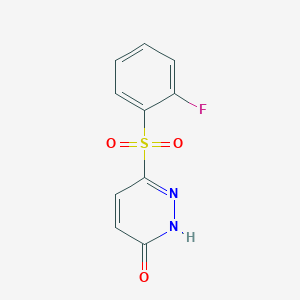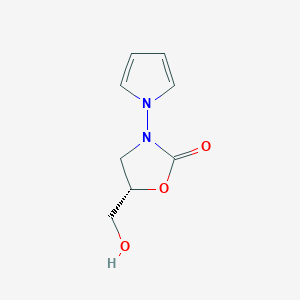
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is a heterocyclic compound that combines the structural features of pyrrole and oxazolidinone
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol (HFIP) medium . Another approach involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 5-formyl-3-pyrrol-1-yl-oxazolidin-2-one.
科学的研究の応用
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is not well-documented. similar compounds, such as oxazolidinone derivatives, exert their effects by inhibiting protein synthesis in bacteria. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis .
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with a similar mechanism of action to linezolid.
Contezolid: A newer oxazolidinone derivative with improved activity against resistant bacterial strains.
Uniqueness
5-Hydroxymethyl-3-pyrrol-1-yl-oxazolidin-2-one is unique due to the presence of both pyrrole and oxazolidinone moieties in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
(5S)-5-(hydroxymethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H10N2O3/c11-6-7-5-10(8(12)13-7)9-3-1-2-4-9/h1-4,7,11H,5-6H2/t7-/m0/s1 |
InChIキー |
SITMGBVDSOSSTH-ZETCQYMHSA-N |
異性体SMILES |
C1[C@H](OC(=O)N1N2C=CC=C2)CO |
正規SMILES |
C1C(OC(=O)N1N2C=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


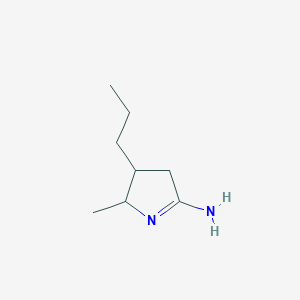
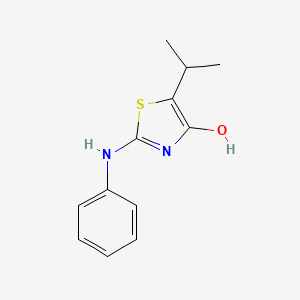
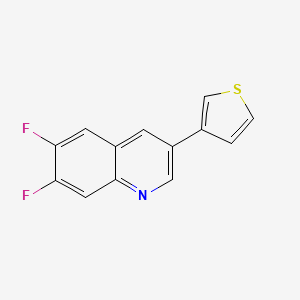
![5-Methoxy-N-phenylbenzo[d]oxazol-2-amine](/img/structure/B10844849.png)
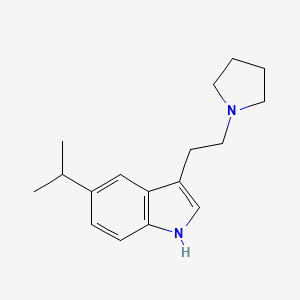

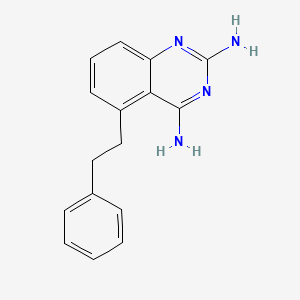
![6-Phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-one](/img/structure/B10844879.png)

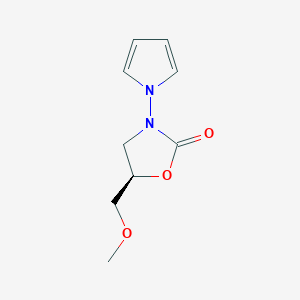
![5-Phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844891.png)
